molecular formula C9H6N4OS B2404466 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286732-93-1

6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2404466
CAS No.: 1286732-93-1
M. Wt: 218.23
InChI Key: XIFFBLWMWCBHID-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that features a unique fusion of furan, triazole, and pyridazine rings

Scientific Research Applications

6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

6-(furan-2-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c15-9-11-10-8-4-3-6(12-13(8)9)7-2-1-5-14-7/h1-5H,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFBLWMWCBHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NNC3=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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